molecular formula C12H18FN B3198632 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine CAS No. 1016494-95-3

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine

Cat. No. B3198632
CAS RN: 1016494-95-3
M. Wt: 195.28 g/mol
InChI Key: MKWUIZGKZIUVGC-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)ethanone” is a laboratory chemical and is considered hazardous . It’s used as an intermediate in the industrial production of several drugs .


Synthesis Analysis

The synthesis of related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields .


Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is often functionalized with various aryl groups . This core can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

Reactivity studies involving related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry.


Physical And Chemical Properties Analysis

The physical properties of related compounds have been extensively studied using techniques like X-ray crystallography . These studies provide essential data for understanding the solubility, stability, and crystalline form of related compounds.

Scientific Research Applications

Environmental and Industrial Applications

  • PFAS Removal by Amine-Functionalized Sorbents : Research indicates that amine-containing sorbents, which may relate to the structural class of "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine", are effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The removal efficiency of PFAS by amine-functionalized sorbents depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising avenue for environmental remediation technologies (Ateia et al., 2019).

Chemical Synthesis

  • Synthesis of Fluoro-Bromobiphenyl Compounds : The compound "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine" may have relevance in synthetic chemistry, as demonstrated by research on the synthesis of fluoro-bromobiphenyl, a key intermediate in producing certain pharmaceuticals. This research highlights the challenges and innovations in synthesizing fluoro-organic compounds, which could be applicable to the synthesis and manipulation of "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine" derivatives (Qiu et al., 2009).

Biochemical and Biomedical Research

  • Biogenic Amines in Food Analysis : Although the direct application of "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine" in food analysis is not documented, research on the analysis of biogenic amines in foods is relevant. It highlights the importance of understanding the biochemical properties and interactions of amines, which could extend to the biochemical or pharmacological study of "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine" and its derivatives (Önal, 2007).

  • Biogenic Amines Catabolism by Pseudomonas Species : Research into the catabolism of biogenic amines by Pseudomonas species sheds light on the metabolic pathways that could potentially involve "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine". These studies have implications for bioremediation, understanding microbial metabolism, and potentially for synthesizing valuable products from amine-containing compounds (Luengo & Olivera, 2020).

Material Science

  • Amine-functionalized Metal–Organic Frameworks : The functionalization of metal–organic frameworks (MOFs) with amine groups, akin to the functional groups present in "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine", has been extensively researched for applications in gas storage, separation, and catalysis. Amine groups enhance the interaction with CO2, suggesting potential use in CO2 capture and sequestration technologies (Lin et al., 2016).

Safety and Hazards

The compound “1-(4-Fluorophenyl)ethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the synthesis and characterization of novel derivatives of related compounds . These studies could explore their potential antioxidant activities and other biological properties .

properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUIZGKZIUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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